![molecular formula C14H18ClN3O2S B4119442 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4119442.png)
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide, commonly known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. It is a small molecule drug that targets the energy metabolism of cancer cells, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. CPI-613 has shown promising results in preclinical studies and clinical trials, and it is currently being investigated for its potential use in the treatment of cancer.
Mécanisme D'action
The mechanism of action of CPI-613 involves the inhibition of mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 targets two key enzymes in the tricarboxylic acid (TCA) cycle, which is the main pathway for energy production in mitochondria. These enzymes are pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, CPI-613 disrupts the TCA cycle and reduces the production of ATP (adenosine triphosphate), which is the main source of energy for cells. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PDH and α-KGDH, which are key enzymes in the TCA cycle. This leads to a decrease in the production of ATP, which is the main source of energy for cells. CPI-613 also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death. Additionally, CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPI-613 is that it selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. This makes CPI-613 potentially less toxic to normal cells and tissues. Another advantage is that CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. However, one limitation of CPI-613 is that it has not yet been approved for clinical use, and more studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of CPI-613. One direction is to conduct more preclinical studies to further elucidate its mechanism of action and its effects on cancer cells. Another direction is to conduct more clinical trials to determine its safety and efficacy in humans. CPI-613 is currently being investigated for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. Further studies are needed to determine its potential use in other types of cancer. Additionally, more research is needed to determine the optimal dose and schedule of CPI-613 for the treatment of cancer.
Applications De Recherche Scientifique
CPI-613 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that CPI-613 can selectively target cancer cells by inhibiting mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-cyclopropylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-8-3-6-11(15)12(7-8)20-9(2)13(19)17-18-14(21)16-10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,19)(H2,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRUTMVGMASBHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NNC(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.